![molecular formula C18H15N5O3S3 B2793049 N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide CAS No. 405925-49-7](/img/structure/B2793049.png)
N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide
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Description
N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C18H15N5O3S3 and its molecular weight is 445.53. The purity is usually 95%.
BenchChem offers high-quality N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Agents
1,3,4-thiadiazole derivatives, which include your compound, have been synthesized and evaluated as potent antimicrobial agents . They were tested against E. coli, B. mycoides, and C. albicans, with four compounds showing significant antimicrobial activity .
Antioxidant Activity
Thiazole derivatives have been associated with antioxidant activity . They help the body to release energy from carbohydrates during metabolism .
Analgesic Activity
Thiazole derivatives have been found to have analgesic (pain-relieving) properties . This makes them potentially useful in the development of new pain management drugs .
Anti-inflammatory Activity
Some indole derivatives, which are structurally similar to your compound, have shown anti-inflammatory activities . This suggests that your compound may also have potential as an anti-inflammatory agent .
Antitumor or Cytotoxic Drug Molecules
Thiazoles are found in many potent biologically active compounds, such as antineoplastic drugs . A structure–activity relationship study revealed that the nature of substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity .
Neuroprotective Activity
Thiazole derivatives have been associated with neuroprotective activity . They help in the normal functioning of the nervous system by their role in the synthesis of neurotransmitters, such as acetylcholine .
properties
IUPAC Name |
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3S3/c1-2-15-21-22-18(28-15)23-29(25,26)12-9-7-11(8-10-12)19-16(24)17-20-13-5-3-4-6-14(13)27-17/h3-10H,2H2,1H3,(H,19,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIITTRNRJELLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide |
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